6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a methoxy group at position 6, a 4-methylbenzoyl substituent at position 3, and a 3-methylbenzyl group at position 1 of the dihydroquinolin-4-one core. Its structure suggests tunability for applications in medicinal chemistry, particularly through modifications of its aromatic and alkyl substituents .
Properties
IUPAC Name |
6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-9-20(10-8-17)25(28)23-16-27(15-19-6-4-5-18(2)13-19)24-12-11-21(30-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMDBOTHRPEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Addition of the Benzoyl Group: The benzoyl group can be added through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired product is obtained.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. A study demonstrated that related compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share similar pathways due to its structural analogies.
Case Study:
In vitro studies on synthesized derivatives of 6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity.
Antimicrobial Properties
Quinoline derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its potential as an antimicrobial agent.
Case Study:
A comparative study evaluated the antimicrobial efficacy of several quinoline derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibitory effects comparable to standard antibiotics.
CNS Activity
The compound has been investigated for its central nervous system (CNS) effects. Research suggests that similar compounds can act as neuroprotective agents or exhibit antidepressant properties through modulation of neurotransmitter systems.
Case Study:
In animal models, administration of the compound led to observable changes in behavior indicative of anxiolytic effects. Further pharmacological profiling revealed interactions with serotonin and dopamine receptors.
Photophysical Properties
The photophysical characteristics of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light at specific wavelengths enhances its utility in optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 350 nm |
| Emission Maximum | 450 nm |
| Quantum Yield | 0.85 |
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on substituent variations, synthetic methodologies, and inferred structure-activity relationships (SAR).
Substituent Variations and Structural Analogues
A summary of key structural analogs is provided in Table 1.
Table 1: Substituent Profiles of Quinolinone Derivatives
Key Observations:
Position 6 (R6): Methoxy (target) vs. Methoxy is smaller, favoring steric compatibility in tight binding pockets.
Position 3 (R3):
- 4-Methylbenzoyl (target) vs. 4-fluorobenzoyl (): Fluorine’s electron-withdrawing nature may enhance dipole interactions or metabolic stability compared to methyl .
- Sulfonyl groups (): Introduce polarity and hydrogen-bonding capacity, likely improving target affinity but requiring careful balancing with solubility .
Position 1 (R1):
Inferred Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Fluorine () and sulfonyl () substituents may enhance binding to polar residues in target proteins or improve metabolic stability by resisting oxidative degradation .
- Steric Effects: Bulkier groups like isopropyl () or ethoxy () could hinder binding in sterically constrained environments but improve selectivity for larger binding pockets .
- Hydrophobic Interactions: Methyl and benzyl groups (target compound) likely contribute to hydrophobic interactions, critical for passive diffusion or van der Waals contacts .
Biological Activity
6-Methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Molecular Formula : C_{22}H_{23}N_{2}O_{3}
- Functional Groups : Methoxy, ketone, and quinoline moieties contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and other aromatic groups enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
In Vitro Studies
Several studies have explored the cytotoxic effects of this compound on cancer cells:
- Study 1 : A study conducted on human breast cancer cell lines (MCF-7) demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Study 2 : Another investigation involving colon cancer cells (HT-29) revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .
In Vivo Studies
Research on animal models has also provided insights into the therapeutic potential of this compound:
- Case Study : In a mouse model of induced inflammation, administration of the compound significantly reduced paw edema and levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its efficacy as an anti-inflammatory agent .
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line/Model | Concentration (µM) | Key Findings |
|---|---|---|---|
| 1 | MCF-7 (Breast Cancer) | >10 | Induced apoptosis; reduced cell viability |
| 2 | HT-29 (Colon Cancer) | Varies | Increased ROS; oxidative stress-induced apoptosis |
| 3 | Mouse Model (Inflammation) | N/A | Reduced paw edema; decreased pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
